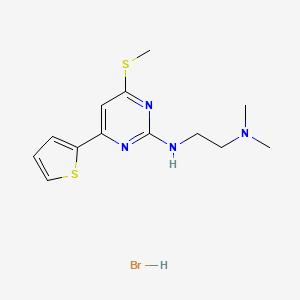
N',N'-dimethyl-N-(4-methylsulfanyl-6-thiophen-2-ylpyrimidin-2-yl)ethane-1,2-diamine;hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’,N’-dimethyl-N-(4-methylsulfanyl-6-thiophen-2-ylpyrimidin-2-yl)ethane-1,2-diamine;hydrobromide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine ring substituted with a thiophene group and a methylsulfanyl group, making it a unique molecule for study in organic chemistry and pharmacology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’,N’-dimethyl-N-(4-methylsulfanyl-6-thiophen-2-ylpyrimidin-2-yl)ethane-1,2-diamine;hydrobromide typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving a thiophene derivative and appropriate amines under controlled conditions.
Substitution Reactions:
Dimethylation: The ethane-1,2-diamine moiety is dimethylated using formaldehyde and formic acid in a reductive amination process.
Hydrobromide Salt Formation: The final step involves the formation of the hydrobromide salt by reacting the free base with hydrobromic acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrimidine ring or the thiophene group, potentially altering the electronic properties of the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methylsulfanyl group, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Nucleophiles: Various amines or thiols for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced pyrimidine or thiophene derivatives.
Substitution: Functionalized derivatives with new substituents replacing the methylsulfanyl group.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound’s ability to interact with various biomolecules makes it a valuable tool for studying enzyme inhibition and receptor binding. It can be used to probe the function of specific proteins or pathways in cellular systems.
Medicine
The compound’s potential pharmacological properties are of interest in medicinal chemistry. Its structure suggests it could act as a lead compound for developing new drugs targeting specific diseases, such as cancer or infectious diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties. Its ability to undergo various chemical reactions makes it versatile for creating functionalized materials.
Wirkmechanismus
The mechanism by which N’,N’-dimethyl-N-(4-methylsulfanyl-6-thiophen-2-ylpyrimidin-2-yl)ethane-1,2-diamine;hydrobromide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of enzymes, inhibiting their activity. It can also bind to receptors, modulating their signaling pathways. The exact pathways involved depend on the specific biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N’-Dimethylethylenediamine: A simpler diamine with similar dimethylation but lacking the pyrimidine and thiophene groups.
N,N-Dimethyl-N’-pyridin-2-ylmethyl-ethane-1,2-diamine: Contains a pyridine ring instead of a pyrimidine ring.
N,N’-Bis(2,4-dimethylphenyl)ethane-1,2-diamine: Features aromatic rings but lacks the sulfur-containing groups.
Uniqueness
N’,N’-dimethyl-N-(4-methylsulfanyl-6-thiophen-2-ylpyrimidin-2-yl)ethane-1,2-diamine;hydrobromide is unique due to its combination of a pyrimidine ring, a thiophene group, and a methylsulfanyl group. This combination imparts distinct electronic and steric properties, making it a valuable compound for various scientific applications.
Eigenschaften
CAS-Nummer |
113669-47-9 |
|---|---|
Molekularformel |
C13H19BrN4S2 |
Molekulargewicht |
375.4 g/mol |
IUPAC-Name |
N',N'-dimethyl-N-(4-methylsulfanyl-6-thiophen-2-ylpyrimidin-2-yl)ethane-1,2-diamine;hydrobromide |
InChI |
InChI=1S/C13H18N4S2.BrH/c1-17(2)7-6-14-13-15-10(9-12(16-13)18-3)11-5-4-8-19-11;/h4-5,8-9H,6-7H2,1-3H3,(H,14,15,16);1H |
InChI-Schlüssel |
RBMPHLCOCDNFDB-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCNC1=NC(=CC(=N1)SC)C2=CC=CS2.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


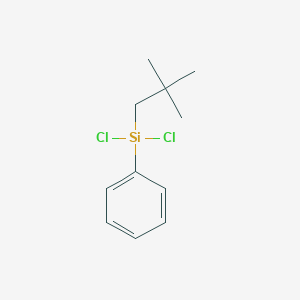


![2-{2-[2-(2-Hydroxyethoxy)ethoxy]-1-phenylethoxy}ethan-1-ol](/img/structure/B14309130.png)

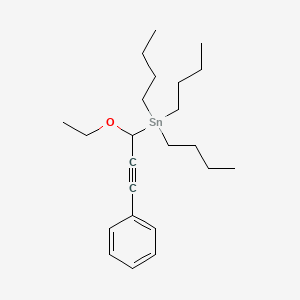
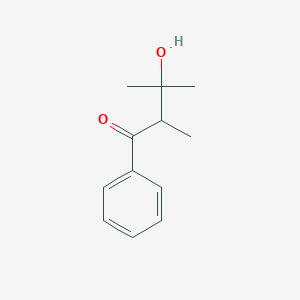
![4,5,7,7-Tetramethyl-3,7-dihydro-2H-pyrano[2,3-d]pyrimidin-2-one](/img/structure/B14309148.png)
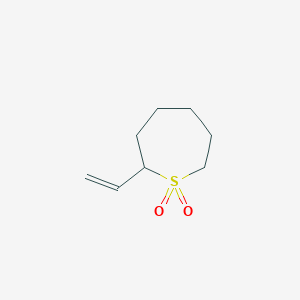
![N,N-Dimethyl-2-[(pyridin-2-yl)amino]ethan-1-amine N-oxide](/img/structure/B14309155.png)
![3-[Bis(methylsulfanyl)methylidene]hex-5-en-2-one](/img/structure/B14309167.png)
![1-Bromo-4-[(4-chlorophenyl)disulfanyl]benzene](/img/structure/B14309170.png)
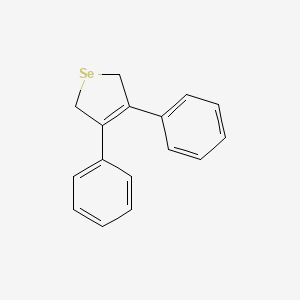
![3-[Amino(methyl-thio)methylene]pentane-2,4-dione](/img/structure/B14309198.png)
